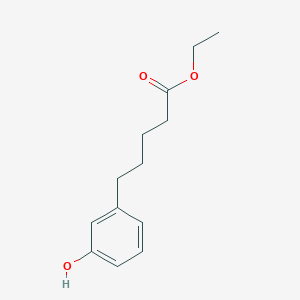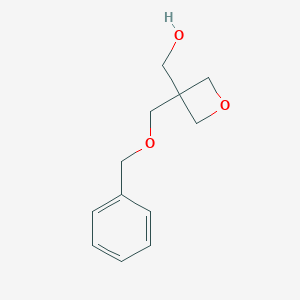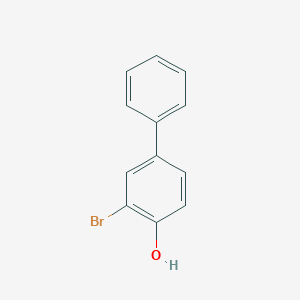
4-Nitrobenzaldehyde thiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrobenzaldehyde thiosemicarbazone (4-NBTSC) is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a thiosemicarbazone derivative that has been synthesized and characterized for its various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-Nitrobenzaldehyde thiosemicarbazone involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells, viruses, and bacteria. It also induces apoptosis, which is a programmed cell death process that is triggered by various stimuli.
Biochemische Und Physiologische Effekte
4-Nitrobenzaldehyde thiosemicarbazone has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and repair. It also inhibits the activity of ribonucleotide reductase, which is an enzyme that is involved in the synthesis of DNA. It has been shown to induce the production of reactive oxygen species, which are molecules that can damage cells and tissues. It also activates the immune system by inducing the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
4-Nitrobenzaldehyde thiosemicarbazone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. It has a high degree of solubility in various solvents, which makes it suitable for various experimental protocols. However, it also has some limitations. It is toxic in high concentrations, and it can interfere with the activity of other enzymes and proteins in the cell.
Zukünftige Richtungen
There are several future directions for the study of 4-Nitrobenzaldehyde thiosemicarbazone. It can be further investigated for its potential as a therapeutic agent for various diseases. It can also be studied for its interactions with other molecules and proteins in the cell. The synthesis method can be optimized to improve the yield and purity of the product. New derivatives of 4-Nitrobenzaldehyde thiosemicarbazone can be synthesized and characterized for their potential applications in scientific research.
Conclusion:
In conclusion, 4-Nitrobenzaldehyde thiosemicarbazone is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been synthesized and characterized for its various biochemical and physiological effects. It has been investigated for its potential as a therapeutic agent for various diseases. The synthesis method can be optimized, and new derivatives can be synthesized for further study. Overall, 4-Nitrobenzaldehyde thiosemicarbazone is a promising compound with potential applications in various fields of scientific research.
Synthesemethoden
The synthesis of 4-Nitrobenzaldehyde thiosemicarbazone involves the reaction of thiosemicarbazide with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the final product using a reducing agent such as sodium borohydride. The purity and yield of the product can be improved by recrystallization and chromatography techniques.
Wissenschaftliche Forschungsanwendungen
4-Nitrobenzaldehyde thiosemicarbazone has been widely used in scientific research due to its potential applications in various fields. It has been studied for its anti-cancer, anti-viral, anti-bacterial, and anti-inflammatory properties. It has also been investigated for its potential as a diagnostic and therapeutic agent for various diseases.
Eigenschaften
CAS-Nummer |
5470-48-4 |
|---|---|
Produktname |
4-Nitrobenzaldehyde thiosemicarbazone |
Molekularformel |
C8H8N4O2S |
Molekulargewicht |
224.24 g/mol |
IUPAC-Name |
[(E)-(4-nitrophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H8N4O2S/c9-8(15)11-10-5-6-1-3-7(4-2-6)12(13)14/h1-5H,(H3,9,11,15)/b10-5+ |
InChI-Schlüssel |
HSDCBIHJEGDMDO-BJMVGYQFSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=N/NC(=S)N)[N+](=O)[O-] |
SMILES |
C1=CC(=CC=C1C=NNC(=S)N)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1C=NNC(=S)N)[N+](=O)[O-] |
Andere CAS-Nummern |
5470-48-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



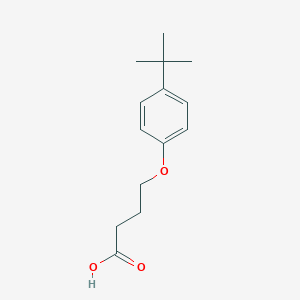

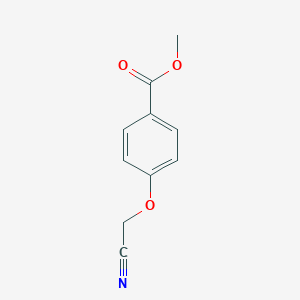
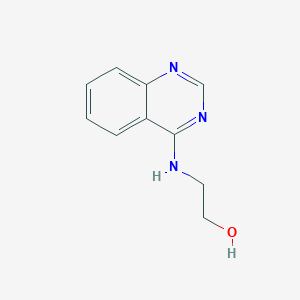
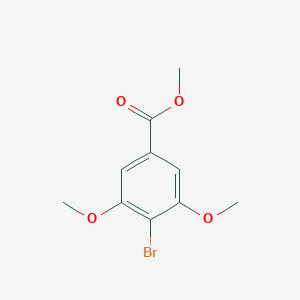
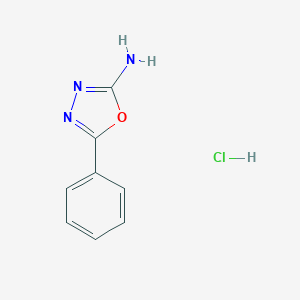
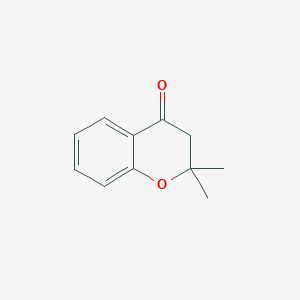
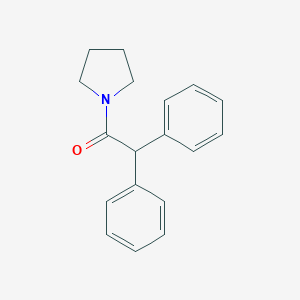
![4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B181879.png)
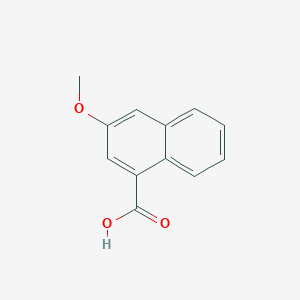
![3-Chlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B181881.png)
